1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound featuring a fused bicyclic system comprising a pyrrolidine ring and a partially saturated pyrazine moiety. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural products and its versatility in drug design. Its pharmacological relevance spans aldose reductase inhibition, antimicrobial activity, and cardiovascular effects, as demonstrated in preclinical studies .
Properties
IUPAC Name |
1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-4-9-10-5-3-7-12(10)8-6-11-9/h3,5,7,9,11H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSSPLIMUPHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CN2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic compound belonging to the class of pyrrolopyrazines. This compound has garnered attention due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and guiding future drug development.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H14N2
- CAS Number : 112758-86-8
- IUPAC Name : this compound
The compound features a fused bicyclic structure that contributes to its unique pharmacological properties.
Antitumor Activity
Research has indicated that derivatives of pyrrolopyrazines exhibit significant antitumor effects. A study demonstrated that certain pyrazole derivatives showed promising activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, compounds similar to this compound have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.6 |
| This compound | MDA-MB-231 (Breast) | 4.8 |
Anti-inflammatory Activity
Pyrrolopyrazines have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition may be mediated through the suppression of NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial activity of pyrrolopyrazines has been documented in various studies. Compounds with similar structures have shown effectiveness against a range of pathogens including bacteria and fungi. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that this compound could be a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have explored the therapeutic potential of pyrrolopyrazine derivatives:
- Breast Cancer Treatment : A study involving MCF-7 and MDA-MB-231 cells demonstrated that treatment with pyrrolopyrazine derivatives led to significant apoptosis induction compared to control groups .
- Inflammatory Disease Models : In animal models of inflammation induced by lipopolysaccharide (LPS), administration of pyrrolopyrazine derivatives reduced inflammatory markers significantly compared to untreated controls .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the antiproliferative effects of compounds with the pyrrolo[1,2-a]pyrazine core against human cancer cell lines such as Panc-1, PC3, and MDA-MB-231. Notably, certain derivatives showed IC50 values lower than established chemotherapeutic agents like etoposide, indicating their potential as effective anticancer agents .
- A specific compound derived from this scaffold demonstrated almost double the potency of etoposide against all tested cell lines, suggesting that modifications to the base structure can enhance therapeutic efficacy .
- Antimicrobial Properties
- Anti-inflammatory Effects
-
Neuroprotective Effects
- Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds particularly interesting for treating conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Synthesis and Evaluation of Anticancer Compounds
A study synthesized a series of 12-aryl derivatives of 1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and evaluated their cytotoxicity against several cancer cell lines. The findings indicated that specific substitutions on the phenyl ring significantly influenced the antiproliferative activity. One compound (7m) exhibited remarkable potency with IC50 values significantly lower than traditional chemotherapeutics .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, derivatives of this compound were tested against multi-drug resistant strains of bacteria. Results showed that certain modifications led to enhanced activity compared to standard antibiotics used in clinical settings .
Comparison with Similar Compounds
Key Observations :
- Enantioselective hydrogenation (up to 96% ee) using Ir catalysts outperforms earlier methods (e.g., 95% ee in prior studies) for accessing chiral THP derivatives .
- Multicomponent reactions (e.g., Ugi-azide) enable rapid diversification but lack stereocontrol .
- Domino reactions offer efficient one-pot assembly but require electron-deficient alkynes for optimal yields .
Structural and Functional Analogues
Key Observations :
- AS-3201 exemplifies how spirosuccinimide fusion enhances aldose reductase inhibition, with (R)-configuration critical for activity .
- Bromination at specific positions (C6/C7) improves antifungal properties, likely due to increased electrophilicity .
- Imidazo[1,2-a]pyrazines demonstrate structural flexibility, with phenyl or pyridyl groups enabling diverse therapeutic applications .
Enantioselectivity and Catalytic Advances
Recent advancements in asymmetric synthesis highlight the role of chiral catalysts in accessing enantiopure THP derivatives:
- Iridium/(S)-Segphos systems achieve up to 96% ee in hydrogenating pyrrolo[1,2-a]pyrazinium salts, surpassing earlier catalytic approaches .
Preparation Methods
Substrate Preparation
The synthesis begins with the preparation of 3,4-dihydropyrrolo[1,2-a]pyrazine , a key intermediate. This is achieved via cyclization of dialkylacetals of 2,5-dialkoxytetrahydrofurfuryl with ethylenediamine in lower aliphatic acids (e.g., acetic acid) at 100–150°C. The reaction proceeds via a Schiff base formation, followed by intramolecular cyclization.
Hydrogenation Conditions
The imine bond in 3,4-dihydropyrrolo[1,2-a]pyrazine is reduced using hydrogen gas in the presence of platinum-group catalysts (e.g., PtO₂ or Pd/C) under ambient pressure. The reaction is conducted in methanol or ethanol at 25–30°C, yielding 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. To introduce the propyl group, 1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine is synthesized by substituting ethylenediamine with N-propylethylenediamine during precursor preparation.
Key Data:
Metal Hydride Reduction
Lithium Aluminum Hydride (LiAlH₄)
3,4-Dihydropyrrolo[1,2-a]pyrazine is reduced using LiAlH₄ in anhydrous diethyl ether. The reaction is exothermic and requires controlled addition at 0–5°C. After 4–6 hours, the mixture is quenched with wet ether, and the product is extracted. Propyl substitution is achieved by using N-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine as the substrate.
Sodium Borohydride (NaBH₄)
In ethanol at 65–80°C, NaBH₄ selectively reduces the imine bond without affecting other functional groups. This method is preferred for heat-sensitive substrates.
Key Data:
Nucleophilic Alkylation Strategies
Grignard Reagent Substitution
A benzotriazole-containing intermediate, 2-(benzotriazol-1-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine , reacts with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The benzotriazole group is displaced, introducing the propyl substituent at position 1.
Reaction Scheme:
Key Data:
Multicomponent Domino Reactions
Pseudo-Three-Component Reaction
A one-pot reaction combines 2-imidazoline , electron-deficient alkynes , and propylamine in dichloromethane. The process involves:
-
Aza-Claisen rearrangement of the imidazoline.
-
Cyclization with the alkyne.
-
Propylamine incorporation via nucleophilic attack.
Key Data:
| Component | Role | Yield | Source |
|---|---|---|---|
| 2-Imidazoline | Cyclization initiator | 45–90% | |
| Propylamine | Alkyl group donor |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Catalytic Hydrogenation | High stereoselectivity | Requires high-purity H₂ gas | 70–85% |
| Metal Hydride Reduction | Rapid; mild conditions | Sensitive to moisture | 65–90% |
| Nucleophilic Alkylation | Direct C–N bond formation | Low functional group tolerance | 60–75% |
| Domino Reactions | One-pot simplicity | Limited substrate scope | 45–90% |
Industrial-Scale Considerations
-
Continuous Flow Reactors optimize hydrogenation and reduction steps, reducing reaction times by 40%.
-
Crystallization Techniques (e.g., anti-solvent addition) achieve >99% purity for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Two dominant approaches are widely reported:
- Iridium-Catalyzed Asymmetric Hydrogenation : Pyrrolo[1,2-a]pyrazinium salts are hydrogenated using Ir catalysts to achieve enantioselectivity up to 95% ee. Optimization of catalyst systems (e.g., ligand choice, solvent) is critical for improving stereochemical outcomes .
- Domino Reactions : 2-Imidazolines react with electron-deficient alkynes to form imidazolidines, followed by base-catalyzed aza-Claisen rearrangement/cyclization. This pseudo-three-component reaction yields pyrrolo[1,2-a]pyrazines in 45–90% yields .
- One-Pot Catalyst-Free Synthesis : Bromopyruvate and benzodiamines undergo cyclization without catalysts, offering simplicity for synthesizing pyrrolo[1,2-a]quinoxaline derivatives .
Q. How are structural and stereochemical features of 1-propyl-substituted derivatives characterized?
- Methodological Answer :
- NMR and Mass Spectrometry : ¹H/¹³C NMR and HRMS are standard for confirming regiochemistry. For example, methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate (C9H12N2O2) is characterized via SMILES and InChIKey validation .
- Chiral Chromatography : Enantiomeric excess (ee) is quantified using chiral columns, as demonstrated in iridium-catalyzed hydrogenation studies (up to 96% ee) .
- X-ray Crystallography : Limited but critical for resolving ambiguities in fused-ring conformations (not explicitly cited but inferred from structural analogs in ).
Q. What are the primary biological or pharmacological applications of this scaffold?
- Methodological Answer :
- Antitubercular Agents : Derivatives like N-cycloalkylamides and tetrahydropyrrolo[1,2-a]pyrazines directly inhibit InhA, a Mycobacterium tuberculosis enoyl-ACP reductase, bypassing KatG activation requirements in isoniazid-resistant strains .
- HDAC6 Inhibitors : Rigidified analogs (e.g., 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines) show selectivity for HDAC6 (IC50 = 33 nM) via hydrophobic interactions in the enzyme’s channel .
Advanced Research Questions
Q. How can enantioselectivity in hydrogenation be optimized for pyrrolo[1,2-a]pyrazinium salts?
- Methodological Answer :
- Ligand Screening : Chiral Ir catalysts with phosphine-oxazoline ligands enhance ee values. Initial low ee (e.g., <50%) is improved by modifying steric/electronic ligand properties .
- Solvent and Temperature : Polar aprotic solvents (e.g., DCM) and lower temperatures (0–25°C) reduce side reactions. For example, Zhou et al. achieved 95% ee under optimized conditions .
- Substrate Engineering : Electron-withdrawing groups on the pyrazinium salt improve hydrogenation efficiency by stabilizing transition states .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- SAR Studies : Systematic substitution of the propyl group with bulkier alkyl chains or aryl moieties (e.g., 1-phenyl derivatives) reveals steric effects on InhA binding .
- Computational Docking : Homology modeling of HDAC6 identifies favorable interactions between the tetrahydropyrrolo[1,2-a]pyrazine core and hydrophobic residues in the active site .
- Metabolic Stability Assays : Microsomal stability testing differentiates analogs with similar in vitro activity but divergent pharmacokinetics .
Q. How are regioselective cyclizations achieved in fused-ring syntheses?
- Methodological Answer :
- Acid-Catalyzed Annulation : Cyclopropane aldehydes and anthranil hydrazides react via PTSA-catalyzed imine formation, followed by cyclopropyl ring opening to yield tetrahydropyrrolo[1,2-a]quinazolinones with >90% regioselectivity .
- Domino Reactions : Sequential aza-Claisen rearrangement/cyclization in 2-imidazoline-alkyne systems ensures precise pyrrole-pyrazine fusion without intermediates isolation .
Q. What computational tools predict collision cross-section (CCS) values for mass spectrometry characterization?
- Methodological Answer :
- Ion Mobility-Mass Spectrometry (IM-MS) : CCS values for methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate are predicted using drift-tube IM-MS and validated against NIST reference data .
- Molecular Dynamics Simulations : Software like MOBCAL calculates CCS based on conformational sampling, aiding in structural elucidation of isomers .
Data Contradiction Analysis
Q. Why do enantioselectivity outcomes vary between similar catalytic systems?
- Resolution : Discrepancies arise from:
- Ligand Degradation : Phosphine-oxazoline ligands may decompose under harsh conditions, reducing ee .
- Substrate Impurities : Trace moisture in pyrazinium salts deactivates Ir catalysts, leading to inconsistent results .
Tables
Table 1 : Key Synthetic Methods Comparison
Table 2 : Biological Targets of Derivatives
| Target | Application | IC50/EC50 | Reference |
|---|---|---|---|
| InhA (M. tuberculosis) | Antitubercular | 1–10 µM | |
| HDAC6 | Cancer/Neurodegeneration | 33 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
